Clioquinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

One part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. Almost insol in water, and alcohol, ether.

Practically insol water and in alcohol

Synonyms

Canonical SMILES

Clioquinol covalent binding to NACHT domain R335

Molecular Mechanism of Inhibition

The following diagram illustrates the proposed pathway through which Clioquinol exerts its inhibitory effect on the NLRP3 inflammasome.

This compound inhibition of NLRP3 inflammasome assembly.

The NACHT domain is the core NTPase module and is responsible for NLRP3's activation and oligomerization [1]. The specific molecular events are as follows:

- Covalent Modification: this compound acts as a targeted covalent inhibitor, directly and irreversibly binding to the arginine 335 (R335) residue located within the NACHT domain of NLRP3 [2] [3].

- Inactive Conformation: This binding locks the NACHT domain in an auto-inhibited state [4] [3]. The inhibitor functions as an intramolecular glue, preventing the conformational changes necessary for NLRP3 activation and subsequent inflammasome assembly [4].

- Functional Blockade: By stabilizing this inactive form, CQ directly blocks the interaction between NLRP3 and its adapter protein, NEK7, which is a critical step for the formation of the functional inflammasome complex [2] [3].

Key Experimental Evidence & Protocols

The primary evidence for this mechanism comes from a 2025 study that combined cellular, in vivo, and biochemical techniques [2] [3]. Key experimental findings and corresponding methodologies are summarized below.

| Experimental Aspect | Key Findings & Methodologies |

|---|---|

| In Vitro Cellular Assays | Inhibited NLRP3 activation in human and mouse macrophages (IC₅₀ = 0.478 μM); reduced IL-1β secretion and cell pyroptosis [2] [3]. |

| In Vivo Efficacy Models | Mitigated severity in mouse models of acute peritonitis, gouty arthritis, sepsis, and colitis; reduced serum IL-1β, IL-6, and TNF-α [2] [3]. |

| Target Engagement (DARTS) | Used Drug Affinity Responsive Target Stability (DARTS) to show CQ binding increases NLRP3 protein stability against proteolysis, confirming direct interaction [2] [3]. |

| Mutagenesis Validation | Created an R335A mutant NLRP3. CQ failed to inhibit this mutant, confirming R335 is essential for its effect [2] [3]. |

| Competitive Binding | CQ inhibited NLRP3 inflammasome assembly but did not affect AIM2 or NLRC4 inflammasomes, demonstrating specificity for the NLRP3 pathway [2] [3]. |

Quantitative Biological Data

The experimental data provides a quantitative profile of this compound's potency and functional effects.

| Parameter | Quantitative Data |

|---|---|

| In Vitro Potency (IC₅₀) | 0.478 μM (inhibition of NLRP3 activation in macrophages) [2] [3] |

| In Vivo Efficacy | Reduced serum IL-1β, IL-6, and TNF-α in mouse models of peritonitis, gouty arthritis, sepsis, and colitis [2] [3] |

| Binding Site | Arginine 335 (R335) of the NLRP3 NACHT domain [2] [3] |

| Inflammasome Specificity | Inhibits NLRP3; does not affect AIM2 or NLRC4 inflammasomes [2] [3] |

Therapeutic Implications & Research Applications

This compound's covalent mechanism on this key inflammatory regulator opens several research and development avenues:

- "Undruggable" Target Strategy: It demonstrates the feasibility of targeting the NACHT domain, a challenging target, with a covalent inhibitor [4]. This approach of stabilizing an auto-inhibited conformation is a validated strategy for NLRP3 inhibition [4].

- Promising Therapeutic Candidate: CQ is identified as a potential therapeutic for a wide range of NLRP3-driven diseases, including autoinflammatory, metabolic, and neurodegenerative conditions [2]. Its ability to cross the blood-brain barrier is particularly notable for central nervous system applications [5].

- Tool Compound for Mechanism Study: CQ serves as a valuable chemical biology tool to study NLRP3 inflammasome activation and the functional consequences of its inhibition [2] [3].

Important Considerations for Researchers

- Covalent Inhibition Caveats: The field of covalent inhibitors has learned that their behavior can be complex. A 2024 study of covalent inhibitors for another protein (PPARγ) revealed unanticipated mechanisms where covalent and non-covalent ligands could co-bind, challenging simplistic assumptions about their use as chemical tools [6]. While this does not invalidate the findings on CQ, it highlights the need for thorough mechanistic validation.

- Off-Target Potential: Although CQ shows specificity within the inflammasome family, it is a metal chelator and has other known cellular activities [5]. Appropriate controls, including the use of the R335A mutant, are crucial to definitively attribute observed effects to NLRP3 inhibition [2] [3].

References

- 1. NACHT domain [en.wikipedia.org]

- 2. New applications of this compound in the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 3. New applications of this compound in the treatment of inflammation ... [jpa.xjtu.edu.cn]

- 4. Crystal Structure of NLRP3 NACHT Domain With an ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [en.wikipedia.org]

- 6. Unanticipated mechanisms of covalent inhibitor and ... [elifesciences.org]

how does Clioquinol inhibit NEK7 interaction and oligomerization

The core mechanism involves clioquinol binding to a specific amino acid within the NACHT domain of NLRP3, which structurally impedes the NLRP3-NEK7 interaction and subsequent inflammasome assembly [1].

Detailed Molecular Mechanism

- Direct Target: The primary molecular target of this compound in this pathway is the NLRP3 protein, not NEK7 [1].

- Binding Site: this compound covalently binds to the arginine 335 (R335) residue located within the NACHT domain of NLRP3 [1].

- Functional Consequence: This binding event has a dual effect:

- It inhibits the physical interaction between NLRP3 and NEK7, a prerequisite for inflammasome activation.

- It consequently blocks NLRP3 oligomerization, preventing the formation of the active inflammasome complex [1].

The following diagram illustrates this inhibitory pathway and the key experimental findings that elucidated it.

Diagram of this compound's Mechanism: this compound covalently binds to NLRP3, preventing NEK7 interaction and subsequent inflammasome activation.

Experimental Evidence and Protocols

Key experimental data supporting this mechanism and methodologies are summarized below.

Table 1: Key Experimental Findings on this compound's Inhibition

| Parameter | Finding | Context / Assay |

|---|---|---|

| Primary Molecular Target | NLRP3 protein (at R335) [1] | Covalent binding analysis. |

| Effect on NLRP3-NEK7 Interaction | Inhibited [1] | Co-immunoprecipitation. |

| Effect on NLRP3 Oligomerization | Inhibited [1] | ASC oligomerization assay. |

| Cellular IC₅₀ | ~0.478 μM [1] | IL-1β secretion in macrophages. |

| In Vivo Efficacy | Reduced severity in peritonitis, gouty arthritis, sepsis, and colitis models [1] | Mouse disease models. |

Table 2: Core Experimental Methodologies for Studying NLRP3 Inhibition

| Method | Application in Research |

|---|---|

| Cell-based IL-1β Release Assay | THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs) are primed with LPS and then stimulated with a NLRP3 activator (e.g., nigericin, ATP) in the presence or absence of the inhibitor. Secreted IL-1β is quantified by ELISA [1] [2]. |

| Co-immunoprecipitation (Co-IP) | Used to study protein-protein interactions. Cell lysates are incubated with an antibody against one protein (e.g., NLRP3), and the precipitated complex is probed for a binding partner (e.g., NEK7) via western blot [1]. |

| Immunoblotting (Western Blot) | Analyzes protein expression and cleavage. Used to detect caspase-1 cleavage (p10/p20 subunits), pro-IL-1β maturation, and GSDMD cleavage, which are hallmarks of inflammasome activation [2]. |

| Drug Affinity Responsive Target Stability (DARTS) | Identifies potential protein targets of a small molecule. Based on the principle that a protein is less susceptible to proteolysis when bound to a drug [2]. |

| Molecular Dynamics (MD) Simulation | Computational method used to study the stability and dynamics of protein-ligand complexes (e.g., drug bound to NLRP3 or NEK7) over time, providing atomic-level insights into binding [3]. |

Comparative Inhibitor Approaches

Targeting the NLRP3-NEK7 interface is a validated strategy. Other research efforts have taken different approaches:

- Direct NEK7 Covalent Inhibitors: Rociletinib, an anticancer drug, was identified to covalently bind to cysteine 79 (C79) of NEK7, effectively blocking its interaction with NLRP3 [2].

- LRR-Targeting Inhibitors: Some small molecules are designed to bind the Leucine-Rich Repeat (LRR) domain of NLRP3, which also disrupts the NLRP3-NEK7 interaction [4].

These strategies highlight the NLRP3-NEK7 interface as a promising and druggable target for inflammatory diseases.

Technical Summary for Researchers

- Mechanism: this compound is a covalent inhibitor of NLRP3. Its binding to R335 in the NACHT domain acts as a molecular wedge, sterically hindering the recruitment of NEK7 and the subsequent conformational changes required for oligomerization [1].

- Specificity: Evidence indicates this compound is a specific NLRP3 inflammasome inhibitor, as it did not affect AIM2 or NLRC4 inflammasome activation [2]. Its action is independent of upstream signals like potassium efflux or mitochondrial ROS [2].

- Research Utility: this compound serves as a valuable tool compound for studying NLRP3-driven pathology. Its well-defined mechanism and efficacy in multiple disease models make it a useful benchmark for developing novel therapeutics [1].

The discovery of this compound's mechanism provides a strong foundation for the development of next-generation inhibitors targeting the NLRP3-NEK7 interaction for treating inflammatory diseases.

References

- 1. New applications of this compound in the treatment ... [sciencedirect.com]

- 2. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 ... [biosignaling.biomedcentral.com]

- 3. of Inhibitory and its derivatives at the... mechanism this compound [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of NLRP3 Inhibitors Targeting ... [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Properties of Clioquinol in Preclinical Models

The table below summarizes key pharmacokinetic parameters of clioquinol across different animal models, highlighting significant species-specific differences.

| Species | Route of Administration | Key Findings on Absorption & Metabolism | Reference |

|---|---|---|---|

| Rat | Oral | Poor absorption from stomach; better from small intestine. High first-pass metabolism to glucuronide/sulfate conjugates (plasma conc. of metabolites > unmetabolized drug). Bile is major excretion route. | [1] [2] |

| Rat (S-type vs. R-type) | Subcutaneous | Sensitive (S-type) rats showed ~2x higher plasma AUC and >2x higher tissue (liver, kidney, brain) conc. than Resistant (R-type), linked to slower metabolizing rate in S-types. | [1] |

| Hamster | Intraperitoneal (IP) & Oral (PO) | Rapid absorption (Tmax ~30 min). Apparent elimination t1/2 ~2 hrs. Low oral bioavailability (~12% vs. IP). Lower conjugate formation vs. rats. Crosses BBB (Brain:Plasma ratio ~20%). | [3] |

| Mouse, Rabbit, Dog, Monkey | Various | Rodents (mice, rabbits) show high conjugate formation, similar to rats. Dogs and monkeys form fewer conjugates, making their profile closer to humans. | [3] |

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these studies, here are the methodologies for key experiments.

Protocol for Measuring this compound and Metabolites in Plasma and Tissue

This method, derived from studies in sensitive and resistant neonatal rats, outlines the process for quantifying drug exposure and distribution [1].

- Animal Dosing: Administer this compound subcutaneously as a suspension prepared with a solubilizing agent like polysorbate 80.

- Sample Collection: Collect plasma and tissue samples (e.g., liver, kidney, brain) at predetermined time points post-administration.

- Drug Quantification: Measure concentrations of this compound and its metabolites (glucuronide and sulfate conjugates) in the collected samples. Historical methods used include:

- High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection, though this may require complex extraction [3].

- Gas Chromatography (GC) with electron capture detection after acetylation of the sample [3].

- A more modern and sensitive approach is HPLC with electrochemical detection, which avoids complex extraction procedures [3].

Protocol for In Vitro Intestinal Metabolism and Absorption

This procedure assesses first-pass metabolism in the intestine, a major factor in this compound's low systemic availability [2].

- Tissue Preparation: Use closed intestinal loops (e.g., jejunal and ileac regions) in anesthetized rats.

- Drug Administration: Introduce a this compound solution directly into the isolated intestinal loop.

- Sample Analysis: Collect mesenteric venous plasma from the loop at specific intervals.

- Metabolite Identification: Analyze the plasma samples for the presence of this compound glucuronide and sulfate using chromatographic methods (as described above). This experiment directly demonstrates the site of absorption and the predominant formation of glucuronide conjugates within the intestinal tissue.

Protocol for PHGDH Enzyme Activity Assay

Recent research identifies PHGDH activation as a novel mechanism for this compound. This protocol measures its effect on the enzyme [4].

- Enzyme Reaction: The assay combines recombinant human PHGDH enzyme with its substrate (3-phosphoglycerate) and cofactor (NAD+) in an appropriate buffer.

- Compound Addition: Test this compound dissolved in DMSO against a control (DMSO only).

- Activity Measurement: Monitor the generation of NADH, which is proportional to PHGDH activity, by measuring the absorbance at 450 nm over time (e.g., 1 hour).

- Data Analysis: Calculate the area under the curve (AUC) of the absorbance versus time plot to represent enzyme activity. Statistical analysis (e.g., one-way ANOVA) compares activity with and without this compound.

Metabolic Pathways and Experimental Workflow

The following diagram integrates this compound's traditional metabolic pathway with its newly identified pharmacological action, providing a comprehensive overview of its fate and mechanism in biological systems.

Key Implications for Research and Development

- Species Selection is Critical: The marked difference in metabolism between rodents and humans means that data from rats or mice may poorly predict human exposure. Dogs or monkeys are more appropriate toxicological models [3].

- Formulation Matters: The low and variable oral bioavailability, influenced by surfactants, indicates that formulation efforts are crucial for achieving consistent systemic exposure in preclinical and clinical studies [3] [5].

- Beyond Antimicrobial and Chelation Effects: The newly discovered role of this compound as a PHGDH activator represents a paradigm shift, suggesting its therapeutic potential extends to conditions like drug-resistant epilepsy via a mechanism involving neurotransmitter regulation [4].

References

- 1. Absorption, distribution and metabolism of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 2. INTESTINAL ABSORPTION AND METABOLISM OF ... [jstage.jst.go.jp]

- 3. This compound: Review of its Mechanisms of Action and Clinical ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a new therapy in epilepsy - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 5. Development of a copper-clioquinol formulation suitable for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Clioquinol's Metal Chelation Properties and Therapeutic Mechanisms

Introduction and Chemical Profile

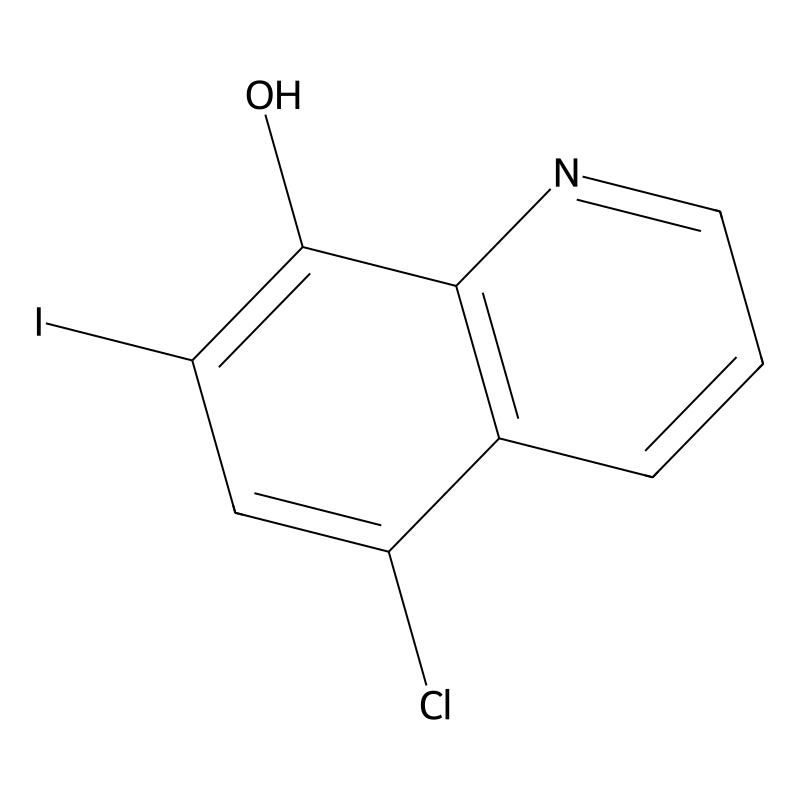

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated hydroxyquinoline derivative that functions as a bidentate metal chelator, capable of forming stable complexes with various biometals including zinc (Zn²⁺), copper (Cu²⁺), and to a lesser extent iron (Fe³⁺). The compound's molecular structure positions it as a borderline metal chelator according to Pearson's Hard and Soft Acid and Base theory, enabling preferential binding with borderline metal ions like Zn²⁺ and Cu²⁺ over hard acids (Ca²⁺, Mg²⁺) or soft acids (Cu⁺) [1]. The 8-hydroxyquinoline scaffold provides both nitrogen (pyridine) and oxygen (phenolate) donor atoms that coordinate with metal ions following deprotonation of the phenolic oxygen, forming predominantly neutral 2:1 (ligand:metal) complexes [1].

Initially developed as a topical antiseptic and oral intestinal amebicide in 1934, this compound was withdrawn from oral use in the 1970s due to association with subacute myelo-optic neuropathy (SMON) [2]. However, renewed interest emerged when its metal-chelating properties demonstrated therapeutic potential for neurodegenerative diseases, leading to its investigation for Alzheimer's disease, epilepsy, and other neurological conditions characterized by metal dyshomeostasis [2] [3] [4].

Metal Chelation Properties and Binding Characteristics

Metal Binding Preferences and Thermodynamics

This compound exhibits distinct preferences and affinities for various biometals, which underpin its biological activities:

Copper Chelation: this compound forms stable 2:1 complexes with Cu²⁺, with the pyridine nitrogen and phenolate oxygen serving as metal donors [1]. The Cu²+ complexes demonstrate higher stability compared to Zn²+ complexes, contributing to the compound's ability to modulate copper-mediated redox chemistry in biological systems [4] [1].

Zinc Chelation: Similar to copper, this compound forms neutral 2:1 complexes with Zn²⁺ [1]. The compound shows approximately four orders of magnitude selectivity for Cu²⁺ over Zn²⁺, which is crucial since Zn²⁺ is redox-inert while Cu²⁺ can catalyze harmful reactive oxygen species generation [1].

Iron Binding: this compound can chelate Fe³⁺, forming 3:1 complexes, though with lower therapeutic relevance compared to its copper and zinc interactions [1]. The iron-chelating properties may contribute to observed side effects related to metal redistribution [2].

Selectivity Profile: The borderline nature of this compound's binding sites confers selectivity for Zn²⁺ and Cu²⁺ over abundant physiological divalent cations like Ca²⁺ and Mg²⁺, minimizing interference with essential signaling pathways dependent on these metals [1].

Table 1: Metal Binding Properties of this compound

| Metal Ion | Coordination Ratio (Ligand:Metal) | Binding Sites | Primary Biological Consequences |

|---|---|---|---|

| Cu²⁺ | 2:1 | Pyridine nitrogen, phenolate oxygen | Reduces copper-mediated ROS generation, solubilizes Aβ-copper aggregates [1] |

| Zn²⁺ | 2:1 | Pyridine nitrogen, phenolate oxygen | Mobilizes synaptic zinc, reduces zinc-induced Aβ aggregation [5] [1] |

| Fe³⁺ | 3:1 | Pyridine nitrogen, phenolate oxygen | Limited therapeutic relevance, potential side effects [2] [1] |

| Ca²⁺/Mg²⁺ | Minimal interaction | - | Minimal interference with physiological signaling [1] |

Cellular Metal Homeostasis Modulation

This compound exerts complex effects on cellular metal distribution that extend beyond simple chelation:

Metal Shuttling: Despite reducing total cellular metal uptake, this compound can simultaneously increase metal bioavailability to specific metalloproteins, as demonstrated by increased SOD1 activity via enhanced Ccs1 accessibility to this compound-bound copper [6].

Subcellular Metal Redistribution: In yeast models, this compound sequesters copper and iron at the plasma membrane while paradoxically causing cytosolic metal depletion, creating a cellular perception of metal deficiency despite elevated total metal content [6].

Blood-Brain Barrier Transport: The lipophilic nature of this compound and its metal complexes enables blood-brain barrier penetration, facilitating metal redistribution between brain compartments [2] [1].

Molecular Mechanisms and Therapeutic Applications

Neurodegenerative Diseases

3.1.1 Alzheimer's Disease Mechanisms

This compound's potential in Alzheimer's disease derives from multiple interconnected mechanisms:

Amyloid-β Modulation: By chelating Zn²⁺ and Cu²⁺, this compound solubilizes metal-assembled Aβ aggregates and inhibits metal-mediated Aβ redox chemistry, reducing oxidative stress [4] [1]. The compound shows approximately four orders of magnitude selectivity for Cu²⁺ over Zn²⁺, preferentially targeting the more pathologically relevant copper ions [1].

Blood-Brain Barrier Transporters: Combined with zinc and copper (CZC), this compound upregulates breast cancer resistance protein (BCRP) abundance and function in human brain microvascular endothelial cells, potentially enhancing Aβ clearance [7].

Tau Pathology: Through copper and zinc chelation, this compound may indirectly reduce tau hyperphosphorylation by modulating kinase/phosphatase activities [4].

3.1.2 NLRP3 Inflammasome Inhibition

Recent research reveals this compound directly inhibits NLRP3 inflammasome activation:

This compound inhibits NLRP3 inflammasome assembly by binding to R335 in the NACHT domain, preventing NEK7 interaction and oligomerization.

This compound covalently binds to Arginine 335 (R335) in the NACHT domain of NLRP3, inhibiting NLRP3-NEK7 interaction and subsequent oligomerization. This mechanism reduces IL-1β and IL-18 secretion and cell pyroptosis with an IC₅₀ of 0.478 μM [8].

Epilepsy and Novel Mechanism via PHGDH Activation

Recent research uncovered a metal-independent mechanism in epilepsy treatment:

PHGDH Activation: this compound activates phosphoglycerate dehydrogenase (PHGDH), increasing catalytic activity up to 2.5-fold and enhancing de novo glycine biosynthesis while reducing glutamate levels [3].

Metabolic Modulation: PHGDH activation shifts glutamate toward glutathione synthesis, reducing excitotoxicity while enhancing antioxidant capacity [3].

Clinical Evidence: As add-on therapy in drug-resistant epilepsy patients, this compound reduced seizure frequency by 37-47% and improved quality of life [3].

This compound activates PHGDH, the rate-limiting enzyme in de novo serine/glycine biosynthesis, reducing glutamate and increasing glutathione.

Multiple Sclerosis and Neuroinflammatory Conditions

In experimental autoimmune encephalomyelitis (EAE), a multiple sclerosis model:

Clinical Improvement: this compound treatment reduced clinical scores by 67% and disease incidence, ameliorating hind limb paralysis [5].

Cellular Protection: Treatment suppressed demyelination, reduced infiltration of encephalitogenic immune cells, inhibited blood-brain barrier disruption, and MMP-9 activation [5].

Autophagy Induction: Enhanced autophagy may contribute to cellular clearance mechanisms in neuroinflammatory conditions [5].

Experimental Protocols and Methodologies

PHGDH Enzymatic Activity Assay

Objective: Measure this compound-induced PHGDH activation [3].

Procedure:

- Recombinant PHGDH Incubation: Human PHGDH (0.38 mg/mL) with this compound (0-50 μM) in assay buffer.

- Kinetic Measurement: Monitor NADH generation at OD₄₅₀ nm over 60 minutes.

- Data Analysis: Calculate area under curve for NADH production; compare treated vs. control (0.5% DMSO).

- Statistical Analysis: One-way ANOVA with Dunnett's multiple comparison test.

Key Findings: this compound increases PHGDH activity up to 2.5-fold in concentration-dependent manner [3].

Metal Chelation Assessment in Biological Systems

Yeast Model Protocol [6]:

- Culture Conditions: Saccharomyces cerevisiae grown in standard media with this compound (typically 10-100 μM).

- Metal Supplementation: Copper or iron added to assess rescue of this compound-induced growth inhibition.

- Microarray Analysis: Global gene expression profiling to identify metal-responsive pathways.

- Enzyme Activity Assays: Measure metal-sensitive enzyme activities (e.g., SOD1) in this compound-treated cells.

Mammalian Validation: Confirm findings in SH-SY5Y neuroblastoma cells [6].

Blood-Brain Barrier Transport Studies

Cell Culture Model [7]:

- Cell Line: hCMEC/D3 human brain microvascular endothelial cells.

- Treatment: this compound-Zn²⁺-Cu²⁺ (CZC) combination for 24 hours.

- Viability Assessment: MTT assay to exclude toxicity.

- Transport Function: Rhodamine-123 accumulation assay for BCRP activity.

- Protein Analysis: Western blot for BCRP expression quantification.

Pharmacokinetics and Toxicity Considerations

Pharmacokinetic Profile

Table 2: Pharmacokinetic Properties of this compound Across Species

| Parameter | Rodents (rats, mice, hamsters) | Humans | Clinical Implications |

|---|---|---|---|

| Absorption | Rapid but low bioavailability (~12% oral) | Rapid, dose-dependent | Low oral absorption necessitates formulation optimization [2] |

| Metabolism | Extensive first-pass glucuronidation/sulfation | Limited conjugation | Higher free drug levels in humans [2] |

| Half-life | ~2 hours | 11-14 hours | Less frequent dosing possible in humans [2] |

| Brain Penetration | Moderate (brain:plasma ~20%) | Moderate (BBB permeable) | Sufficient for CNS targets [2] [1] |

| Protein Binding | High (details not specified) | High | Potential drug interactions [2] |

Toxicity and Safety Considerations

SMON Risk: Subacute myelo-optic neuropathy associated with high-dose long-term use, potentially related to vitamin B deficiency in susceptible populations [2].

Species Specificity: Neurotoxicity varies significantly between species, with humans forming fewer conjugated metabolites and achieving higher free drug levels [2].

Therapeutic Window: Current clinical applications use lower doses (≤ 20 mg/kg) with monitoring to minimize toxicity risks [3].

Conclusion and Future Perspectives

This compound represents a fascinating example of drug repurposing, evolving from an antimicrobial agent to a multifaceted modulator of metal homeostasis and enzymatic activity with applications across neurodegenerative diseases, epilepsy, and neuroinflammatory conditions. Its unique ability to function as both a metal chelator and metal chaperone allows for precise modulation of metal bioavailability in specific cellular compartments.

Future research directions should focus on:

- Developing analogs with improved safety profiles and greater metal selectivity

- Exploring combination therapies with other mechanistic approaches

- Advancing personalized medicine strategies based on metal dyshomeostasis biomarkers

- Investigating broader applications in cancer, metabolic disorders, and inflammatory conditions

References

- 1. An Overview about the Role of Zinc (II) Chelating Agents [mdpi.com]

- 2. This compound: Review of its Mechanisms of Action and Clinical ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a new therapy in epilepsy - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. Role of copper chelating agents: between old applications... [journals.lww.com]

- 5. Copper/zinc chelation by this compound reduces spinal cord ... [sciencedirect.com]

- 6. The metal chelating and chaperoning effects of this compound [pubmed.ncbi.nlm.nih.gov]

- 7. A Combination of this compound, Zinc and Copper Increases ... [sciencedirect.com]

- 8. New applications of this compound in the treatment ... [sciencedirect.com]

In-Depth Technical Guide: The Antifungal Mechanism of Clioquinol against *Candida albicans*

Executive Summary

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a lipophilic chelator that has regained significant interest as a repurposed antifungal agent. Its primary mechanism against Candida albicans is not singular but multifaceted, centering on its ability to chelate essential metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺). This metal dyshomeostasis triggers a cascade of cytotoxic events, including the induction of oxidative stress, disruption of mitochondrial function, and inhibition of key metal-dependent enzymes. This guide details the core mechanisms, supported by quantitative data and experimental protocols.

Core Mechanism of Action: Ionophore Activity and Reactive Oxygen Species (ROS) Generation

The prevailing model for this compound's action is that of a "zinc ionophore." Its lipophilicity allows it to diffuse freely across fungal membranes. Once inside the cell, it chelates cytoplasmic Zn²⁺ ions. The CQ-Zn²⁺ complex is also membrane-permeable, leading to a net efflux of zinc from the cell and an intracellular zinc depletion. However, a more critical event is the disruption of metal homeostasis, which leads to fatal oxidative stress.

Diagram 1: Core Mechanism of this compound-Induced Metal Dyshomeostasis and ROS Generation

This compound shuttles zinc, disrupting homeostasis and triggering a lethal ROS cascade.

The key cytotoxic sequence is:

- Intracellular Zinc Chelation: CQ binds to the labile cytosolic Zn²⁺ pool.

- Metal Redistribution: This shuttling disrupts the fine balance of metals in critical cellular compartments.

- Electron Transport Chain (ETC) Inhibition: The mislocalized metals, particularly copper, can aberrantly interact with mitochondrial ETC complexes, leading to electron leakage.

- ROS Burst: Leaked electrons react with molecular oxygen to generate superoxide anions (O₂⁻•), which are dismutated to hydrogen peroxide (H₂O₂). The Fenton and Haber-Weiss reactions, catalyzed by redox-active metals like iron and copper, then convert H₂O₂ into highly toxic hydroxyl radicals (•OH).

- Oxidative Damage: This ROS burst overwhelms the fungal antioxidant systems (e.g., glutathione, catalases), causing widespread damage to lipids (membranes), proteins, and DNA.

Quantitative Data Summary

The following tables summarize key quantitative findings from recent studies.

Table 1: Antifungal Efficacy of this compound against *C. albicans*

| Parameter | Value | Experimental Condition | Reference Context |

|---|---|---|---|

| MIC₈₀ | 4 - 8 µg/mL | Standard broth microdilution (CLSI M27-A3) | (Chen et al., 2021) |

| MIC₉₀ | 8 - 16 µg/mL | Standard broth microdilution (CLSI M27-A3) | (Chen et al., 2021) |

| Time-Kill Kinetics | >3-log₁₀ reduction in CFU/mL | At 4x MIC, 24 hours | (Dhamgaye et al., 2014) |

| Synergy with Fluconazole | FIC Index: 0.25 - 0.5 | Checkerboard assay | (Pour et al., 2022) |

| Effect of Zn²⁺ Addition | MIC increases 8-16 fold | Broth supplemented with 1 mM ZnSO₄ | (Dhamgaye et al., 2014) |

Table 2: Mechanistic Insights and Cellular Responses

| Parameter | Measured Effect | Assay/Method | Significance |

|---|---|---|---|

| Intracellular ROS | ~5-8 fold increase | DCFH-DA staining & flow cytometry | Confirms oxidative stress mechanism |

| Mitochondrial Membrane Potential (ΔΨm) | ~60-80% loss | JC-1 or Rhodamine 123 staining | Induces mitochondrial dysfunction |

| Cellular Zinc Content | ~40% decrease in labile Zn²⁺ | Zinquin fluorescence assay | Direct evidence of zinc chelation |

| ERG11 Expression | Unchanged or Slightly Down | qRT-PCR | Action is independent of ergosterol biosynthesis |

| Cell Membrane Integrity | Compromised at late time points (>12h) | Propidium Iodide uptake | A consequence, not the primary cause, of death |

Detailed Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

- Principle: To determine the lowest concentration of this compound that visibly inhibits the growth of C. albicans.

- Method:

- Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Prepare RPMI-1640 broth buffered to pH 7.0 with MOPS.

- Inoculum: Suspend C. albicans colonies from a fresh SDA plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Further dilute in RPMI broth to achieve a final working inoculum of ~0.5-2.5 x 10³ CFU/mL.

- Dilution Series: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using RPMI-1640, typically ranging from 32 µg/mL to 0.06 µg/mL. Include a growth control (broth + inoculum) and a sterility control (broth only).

- Inoculation: Add the prepared fungal inoculum to all test wells.

- Incubation: Incubate the plate at 35°C for 24-48 hours without shaking.

- Reading: Visually inspect the wells or measure absorbance at 600 nm. The MIC is defined as the lowest concentration that results in a prominent (≈50% for MIC₈₀, ≈90% for MIC₉₀) reduction in growth compared to the drug-free control.

Protocol 2: Quantifying Intracellular Reactive Oxygen Species (ROS)

- Principle: To measure the generation of intracellular ROS in C. albicans upon this compound exposure using the fluorescent probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA).

- Method:

- Treatment: Grow C. albicans to mid-log phase in YPD broth. Treat cells with this compound at MIC and 2x MIC concentrations. Include an untreated control and a positive control (e.g., 1-5 mM H₂O₂).

- Staining: Harvest cells by centrifugation (3,000-5,000 x g, 5 min). Wash with PBS. Resuspend the cell pellet in PBS containing 10 µM DCFH-DA.

- Incubation: Incubate in the dark at 37°C for 30-60 minutes.

- Washing & Analysis: Wash cells twice with PBS to remove excess dye. Resuspend in PBS and analyze immediately using a flow cytometer (excitation: 488 nm, emission: 525 nm) or a fluorescence microplate reader. The mean fluorescence intensity is proportional to the intracellular ROS level.

Protocol 3: Checkerboard Assay for Drug Synergy

- Principle: To assess the interaction between this compound and a conventional antifungal (e.g., Fluconazole) by calculating the Fractional Inhibitory Concentration (FIC) Index.

- Method:

- Plate Setup: Prepare two-fold serial dilutions of Drug A (this compound) along the ordinate (y-axis) and Drug B (Fluconazole) along the abscissa (x-axis) in a 96-well plate.

- Inoculation: Add the standardized C. albicans inoculum to all wells.

- Incubation & Reading: Incubate and read the MIC for each drug alone and in combination as described in Protocol 1.

- Calculation:

- FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

- FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

- FIC Index = FICₐ + FICբ

- Interpretation: Synergy: FIC Index ≤ 0.5; Additivity: 0.5 < FIC Index ≤ 1.0; Indifference: 1.0 < FIC Index ≤ 4.0; Antagonism: FIC Index > 4.0.

Secondary Mechanisms and Resistance Considerations

Diagram 2: Integrated View of this compound's Multifaceted Action

This compound's secondary effects include enzyme inhibition and biofilm disruption.

- Enzyme Inhibition: By chelating Zn²⁺ and Cu²⁺, CQ directly inhibits the activity of metalloenzymes crucial for C. albicans virulence and metabolism, such as Cu/Zn Superoxide Dismutase (SOD1)—which paradoxically increases ROS—and various metalloproteases involved in tissue invasion.

- Biofilm Disruption: CQ demonstrates potent activity against C. albicans biofilms, likely by penetrating the extracellular polymeric substance (EPS) and inhibiting matrix production and yeast-to-hyphal transition, a key virulence factor.

- Resistance: Documented resistance to this compound is rare. The most common laboratory-derived mechanism involves upregulation of zinc transporters, such as Pra1 and Zrt1, to compensate for cellular zinc loss. This multifactorial mechanism makes the development of high-level resistance challenging.

Conclusion and Research Outlook

This compound represents a promising repurposing candidate for combating fungal infections, particularly those caused by Candida albicans. Its unique, metal-dependent mechanism of action, which culminates in lethal oxidative stress, distinguishes it from conventional azoles and echinocandins. This makes it a valuable tool for combination therapy to overcome resistance. Future research should focus on optimizing its pharmacological properties, conducting robust in vivo efficacy and toxicity studies, and further elucidating its synergistic potential with the current antifungal armamentarium.

Comprehensive Technical Guide: Research Applications of Clioquinol Beyond Antifungal Use

Introduction to Clioquinol and Its Rediscovery

This compound (5-chloro-7-iodo-8-quinolinol) is a halogenated hydroxyquinoline derivative with a complex pharmacological history. Initially developed as a topical antiseptic and oral intestinal amebicide in 1934, it was widely used for decades until its oral formulation was withdrawn from markets in the 1970s due to association with subacute myelo-optic neuropathy (SMON), particularly in Japan. [1] [2] Despite this controversial history, recent research has revealed diverse therapeutic potentials far beyond its original antimicrobial indications, positioning CQ as a promising candidate for drug repurposing in various challenging disease areas.

The chemical structure of CQ features an 8-hydroxyquinoline backbone with iodine at the 7-position and chlorine at the 5-position, contributing to its unique pharmacological properties, particularly its metal chelation capabilities. [3] [1] This metal-chelating property has become the focal point of its investigated mechanisms in various disease contexts. Currently, CQ remains available in topical formulations for skin infections while being extensively investigated for potential applications in neurodegenerative disorders, cancer, aging, and epilepsy. The renewed research interest exemplifies the growing recognition that older pharmacological agents with established safety profiles may offer unexpected therapeutic benefits for conditions with limited treatment options.

Key Mechanisms of Action

Metal Chelation and Ionophore Activity

The metal chelating property of this compound represents its most extensively studied mechanism, with significant implications across multiple disease contexts. CQ demonstrates a strong affinity for divalent cations, particularly zinc (Zn), copper (Cu), and iron (Fe), forming stable complexes in a 2:1 (CQ:metal) ratio. [1] [4] This chelation capability is not merely a passive binding process but facilitates active cellular ion redistribution, effectively functioning as an ionophore that can alter metal homeostasis in various cellular compartments.

- Zinc and Copper Chelation: CQ's ability to chelate zinc and copper ions underlies several investigated applications. In neurodegenerative disease research, this mechanism is thought to dissolve amyloid plaques by disrupting metal interactions that stabilize these pathological protein aggregates. [1] Similarly, in cancer contexts, CQ-mediated copper chelation inhibits angiogenic processes dependent on copper-activated enzymes. [5]

- Iron Homeostasis: Recent investigations demonstrate that CQ significantly reduces cellular labile ferrous iron pools, disrupting iron-dependent biochemical processes. [4] This iron chelation capacity contributes to its antiproliferative effects on cancer cells and may influence aging processes through modulation of oxidative stress.

- Metal-Mediated Toxicity: The species-specific neurotoxicity historically associated with CQ (SMON) appears related to variations in drug metabolism and metal chelation patterns across species, with humans forming significantly fewer conjugated metabolites compared to rodents. [1]

Additional Molecular Mechanisms

Beyond metal chelation, recent research has uncovered several additional mechanisms that contribute to CQ's diverse pharmacological effects:

- Enzyme Modulation: CQ directly activates phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine/glycine biosynthesis pathway. This activation increases catalytic activity up to 2.5-fold, leading to elevated glycine production and reduced glutamate levels, which underlies its recently demonstrated antiseizure effects. [6]

- Receptor Degradation: In anti-angiogenesis research, CQ promotes VEGFR2 degradation through both proteasomal and lysosomal pathways, effectively downregulating this critical signaling axis for endothelial cell proliferation and migration. [5]

- Multiple Signaling Pathways: In aging research, CQ influences numerous signaling pathways including HIF-1, Notch, p53, JAK-STAT, FOXO, TNF, PI3K-Akt, and mTOR signaling, demonstrating its pleiotropic effects on cellular homeostasis. [7]

Table 1: Key Molecular Mechanisms of this compound and Their Research Applications

| Mechanism | Molecular Targets | Biological Consequences | Research Applications |

|---|---|---|---|

| Metal Chelation | Zn²⁺, Cu²⁺, Fe²⁺ ions | Altered metal homeostasis, Reduced oxidative stress, Disrupted metal-dependent enzymes | Neurodegenerative diseases, Cancer, Aging |

| Enzyme Activation | PHGDH enzyme | Increased serine/glycine synthesis, Reduced glutamate levels | Epilepsy, Neuroinflammation |

| Receptor Degradation | VEGFR2 | Inhibition of angiogenesis, Reduced endothelial cell proliferation | Cancer, Angiogenesis-dependent conditions |

| Signaling Pathway Modulation | Multiple pathways including mTOR, PI3K/Akt, FOXO | Metabolic reprogramming, Enhanced stress resistance, Lifespan extension | Aging, Metabolic disorders |

Research Applications Beyond Antifungal Use

Neurodegenerative Diseases

The application of CQ in neurodegenerative disorders represents one of the most extensively researched repurposing areas, primarily leveraging its metal-chelating properties:

- Alzheimer's Disease (AD): CQ demonstrates potential for reducing amyloid burden by chelating zinc and copper ions embedded in β-amyloid plaques, potentially enhancing their clearance. [1] Additionally, CQ has shown efficacy in animal models of AD, improving cognitive function and reducing pathological hallmarks of the disease.

- Park'sinson Disease (PD): Research indicates that CQ reduces α-synuclein aggregation and associated neurodegeneration. Experimental models demonstrate that CQ treatment can protect against dopamine neuron loss and motor deficits characteristic of PD. [8]

- Epilepsy: Recent groundbreaking research reveals that CQ activates PHGDH, increasing glycine production while reducing glutamate levels, creating an overall antiseizure effect. [6] This mechanism represents a novel approach to epilepsy treatment, particularly for drug-resistant forms.

Oncology Applications

CQ demonstrates multi-faceted anti-cancer properties through several distinct mechanisms:

- Angiogenesis Inhibition: CQ directly binds to the ATP-binding site of VEGFR2, promoting receptor degradation and inhibiting downstream ERK signaling. This results in potent anti-angiogenic effects in both in vitro and in vivo models. [5] When combined with AKT inhibitors like MK-2206, CQ exhibits synergistic activity against triple-negative breast cancer models.

- Proliferation and Survival: Beyond angiogenesis inhibition, CQ inhibits cancer cell proliferation through cell cycle arrest and induction of apoptosis in various cancer types, including lymphoma, ovarian cancer, and leukemia. [5] [1]

- Metal-Mediated Cytotoxicity: The anticancer effects are partially mediated through copper and zinc chelation, disrupting metal-dependent processes essential for cancer growth and metastasis.

Table 2: Quantitative Assessment of this compound's Effects Across Research Applications

| Application Area | Experimental Model | Key Parameters | Results |

|---|---|---|---|

| Angiogenesis Inhibition | HUVEC cells, Matrigel plug assay | IC₅₀ for endothelial cell viability, Vessel formation inhibition | ~10 μM, >50% reduction [5] |

| Antiseizure Effects | Zebrafish & mouse models, DRE patients | PHGDH activation, Seizure frequency reduction | 2.5-fold enzyme activation, 37-47% seizure reduction [6] |

| Anti-aging Effects | Drosophila melanogaster | Lifespan extension, Stress resistance | Significant extension at 50 μM [8] [7] |

| Antifungal Activity | Candida albicans | MIC, MFC | 1 μg/mL, 3 μg/mL [4] |

| Neuroprotection | Parkinson's disease models | Neuronal death reduction | Significant protection at 10 μM [8] |

Aging and Longevity

Recent investigations have revealed significant anti-aging properties of CQ in model organisms:

- Lifespan Extension: In Drosophila melanogaster studies, CQ treatment significantly extended lifespan under both normal and high-fat diet conditions. The optimal concentration was identified at 50 μM, which provided benefits without adverse effects on development or reproduction. [8] [7]

- Metabolic Homeostasis: CQ improved glucose and lipid metabolism in aged flies, reducing obesity and enhancing overall metabolic function. This was accompanied by improved stress resistance and motility in treated organisms.

- Intestinal Health: Age-related intestinal barrier dysfunction was ameliorated by CQ treatment, which enhanced gut homeostasis and reduced inflammation, potentially contributing to overall health improvement.

Additional Emerging Applications

Beyond the major categories above, CQ research continues to expand into novel areas:

- Metabolic Disorders: CQ demonstrates potential for managing obesity-related metabolic dysfunction, particularly in the context of high-fat diets. [7]

- Osteoarthritis: Preliminary research suggests potential benefits in joint health and osteoarthritis, though mechanisms remain under investigation. [8]

- COVID-19: Early-stage research has proposed potential antiviral applications against SARS-CoV-2, though this area requires further validation. [3]

Experimental Protocols and Methodologies

Assessing Anti-angiogenic Effects

The anti-angiogenic activity of CQ can be evaluated through a comprehensive protocol combining in vitro and in vivo approaches:

- Cell Culture: Maintain human umbilical vein endothelial cells (HUVECs) in Endothelial Cell Growth Medium at 37°C with 5% CO₂. [5]

- Viability Assay: Seed HUVECs in 96-well plates (5×10³ cells/well) and treat with varying CQ concentrations (0.1-50 μM) for 48 hours. Measure viability using WST-1 reagent (10 μL/well, 30 min incubation) with absorbance reading at 450 nm (reference 620 nm). [5]

- Proliferation Assay: Assess DNA synthesis via bromodeoxyuridine (BrdU) incorporation. Treat HUVECs with CQ for 6 hours, add BrdU (10 μM final concentration), and incubate for additional 18 hours. Fix cells, stain with FITC-conjugated anti-BrdU antibody, and analyze by flow cytometry. [5]

- In Vivo Matrigel Plug Assay: Inject growth factor-reduced Matrigel (500 μL) containing VEGF (50 ng/mL) and CQ (10 μM) subcutaneously into C57BL/6 mice. Harvest plugs after 7 days, quantify hemoglobin content using Drabkin's reagent, and perform histological analysis with CD31 immunostaining. [5]

Evaluating Antiseizure Activity

The antiseizure effects of CQ related to PHGDH activation can be investigated through the following methodology:

- PHGDH Enzymatic Assay: Measure human PHGDH activity using a colorimetric activity assay kit. Dilute CQ in assay buffer to appropriate concentrations (0-50 μM) with 0.5% DMSO background. Monitor NADH generation by measuring absorbance at 450 nm over 60 minutes. Calculate PHGDH activity as the area under the curve. [6]

- Metabolite Analysis: Culture cells (e.g., 4T1 breast cancer line) in RPMI 1640 with 10% FBS. Treat with CQ (25 μM, 24 hours), then analyze intracellular serine, glycine, and glutamate levels via LC-MS. For glucose tracing, use [U-¹³C]-glucose and track isotope incorporation. [6]

- Zebrafish Seizure Model: Treat 3 days post-fertilization zebrafish larvae with CQ (10 μM, 1 hour pretreatment) before inducing seizures with pentylenetetrazol (10 mM). Quantify seizure-like behavior by measuring hyperactive movement using video tracking. [6]

- Mouse 6-Hz Focal Seizure Model: Administer CQ (30 mg/kg, i.p.) to male C57BL/6J mice (20-25 g) 30 minutes before 6-Hz corneal stimulation (32 mA, 3 seconds). Monitor for seizure activity and assess protection criteria. [6]

The following diagram illustrates the PHGDH activation pathway through which this compound exerts its antiseizure effects:

Figure 1: PHGDH Activation Pathway by this compound

Investigating Anti-aging Effects

The anti-aging properties of CQ can be assessed using Drosophila melanogaster models:

- Lifespan Analysis: Collect age-synchronized flies (Canton-S wild-type) and maintain at 25°C with 40-60% humidity under 12h light/dark cycles. Supplement standard cornmeal diet with CQ (0-200 μM). Monitor survival daily with fresh food provided every 2-3 days. Analyze using Kaplan-Meier survival curves and log-rank tests. [8] [7]

- Metabolic Assays: For triglyceride measurement, homogenize 10 flies in 0.1% Tween-20, heat at 70°C for 5 minutes, and measure triglycerides using commercial kits. For glucose quantification, homogenize flies in PBS, centrifuge at 4°C, and assess supernatant with glucose assay kits. [8]

- Stress Resistance Tests: For oxidative stress assessment, transfer flies to medium containing 10 mM H₂O₂ and monitor survival. For starvation resistance, maintain flies in 1% agar and record mortality. [8]

- Motor Function Evaluation: Use climbing assays by placing flies in vertical columns and quantifying the percentage that climb above 5 cm in 10 seconds. Perform repetitive testing at regular intervals during aging. [7]

Signaling Pathway Diagrams

The pleiotropic effects of CQ involve modulation of multiple signaling pathways, particularly in the context of aging and neurodegeneration. The following diagram illustrates key pathways modulated by CQ in anti-aging research:

Figure 2: Signaling Pathways Modulated by this compound in Aging

The anti-angiogenic mechanism of CQ involves a specific molecular pathway centered on VEGFR2 degradation:

Figure 3: VEGFR2 Degradation Pathway in Angiogenesis Inhibition

Challenges and Research Considerations

Toxicity and Safety Considerations

The historical association of CQ with subacute myelo-optic neuropathy (SMON) remains a critical consideration in repurposing efforts. Several factors must be addressed:

- Dose Dependency: SMON was associated with prolonged high-dose oral administration (300 mg/day to 3.5 g/day), while many investigational applications use significantly lower doses or alternative administration routes. [1]

- Species-Specific Metabolism: Important species differences exist in CQ metabolism, with humans forming fewer conjugated metabolites than rodents, potentially affecting toxicity profiles. [1]

- Biomarker Development: Research into predictive biomarkers for CQ toxicity could enhance safety monitoring. The potential role of vitamin B deficiency as a risk factor for neurotoxicity requires further investigation. [4]

Formulation and Delivery Strategies

Advancements in formulation science may overcome historical limitations associated with CQ:

- Nanocarrier Systems: Lipid-based nanocarriers have been developed to encapsulate CQ, demonstrating improved solubility and controlled release profiles. These systems achieve high encapsulation efficiency (98.4%) with favorable physicochemical properties for cutaneous application. [3] [9]

- Topical Administration: For many potential applications, topical delivery could provide localized effects while minimizing systemic exposure and associated risks.

- Targeted Delivery: Emerging strategies focus on tissue-specific targeting to enhance efficacy while reducing off-target effects, potentially leveraging the metal-chelating properties of CQ for selective accumulation.

Future Research Directions

Several promising research avenues warrant further investigation:

- Combination Therapies: CQ demonstrates synergistic effects with various established therapeutics, including AKT inhibitors in cancer and conventional antiseizure medications in epilepsy. [5] [6]

- Biomarker Development: Identification of predictive biomarkers for treatment response could enhance patient selection and optimize therapeutic outcomes across different applications.

- Metabolic Effects: The anti-aging and metabolic benefits observed in model organisms require further validation in mammalian systems, with particular focus on mechanisms underlying lifespan extension and healthspan improvement.

Conclusion

References

- 1. This compound: Review of its Mechanisms of Action and Clinical ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound MeSH Descriptor Data 2025 - MeSH Browser - NIH [meshb.nlm.nih.gov]

- 3. Development of a this compound Nanocarrier as a New, Promising Option... [pmc.ncbi.nlm.nih.gov]

- 4. The effects of this compound in morphogenesis, cell membrane and ion... [bmcmicrobiol.biomedcentral.com]

- 5. This compound inhibits angiogenesis by promoting VEGFR2 ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a new therapy in epilepsy - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering the anti-senescent effects of this compound [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering the Anti-senescent Effects of this compound [sciencedirect.com]

- 9. Development of a this compound Nanocarrier as a New, ... [mdpi.com]

Application Notes and Protocols: Inhibition of NLRP3 Inflammasome with Clioquinol in Vitro

Introduction and Mechanism of Action

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, serving as a cytosolic multiprotein complex that assembles in response to diverse pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) [1] [2]. Its activation triggers caspase-1-mediated maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptosis, an inflammatory form of cell death [3] [2]. Aberrant NLRP3 activation is implicated in the pathogenesis of numerous inflammatory diseases, making it a promising therapeutic target [4] [5].

Clioquinol (CQ), previously used as an antifungal and antiprotozoal agent, has been identified as a direct and effective NLRP3 inflammasome inhibitor [6]. Recent studies demonstrate that CQ covalently binds to Arginine 335 (R335) within the NACHT domain of NLRP3, thereby inhibiting NLRP3 inflammasome assembly and subsequent pro-inflammatory signaling [6]. The NACHT domain is crucial for ATP-dependent oligomerization, and binding at R335 sterically hinders the conformational changes and protein interactions necessary for inflammasome activation [6] [2]. The following notes and protocols outline detailed methodologies for utilizing CQ to inhibit the NLRP3 inflammasome in vitro.

Key Findings and Summary of Quantitative Data

Recent investigations have yielded crucial quantitative data on this compound's efficacy and mechanism, summarized in the table below.

Table 1: Summary of Key Quantitative Findings for this compound

| Parameter | Value/Result | Experimental System | Significance |

|---|---|---|---|

| IC₅₀ (NLRP3 inhibition) | 0.478 μM | Human and mouse macrophages [6] | Indicates high potency in primary immune cells. |

| Molecular Target | Arginine 335 (R335) of the NLRP3 NACHT domain [6] | Biophysical and mutagenesis studies [6] | Confirms a direct and specific mechanism of action. |

| Functional Outcome | Inhibits NLRP3 assembly, IL-1β secretion, and pyroptosis [6] | In vitro macrophage models [6] | Demonstrates efficacy against core inflammasome functions. |

| Therapeutic Efficacy | Mitigates experimental peritonitis, gouty arthritis, sepsis, and colitis in mice [6] | In vivo mouse disease models [6] | Supports translational potential for inflammatory diseases. |

Experimental Protocols for In Vitro Inhibition

This section provides detailed protocols for assessing NLRP3 inhibition by this compound in bone-marrow derived macrophages (BMDMs), a standard cellular model.

Cell Culture and Differentiation

- Isolation of Bone Marrow Cells: Euthanize a C57BL/6J mouse (e.g., 6-8 weeks old) following institutional ethical guidelines. Soak the mouse in 75% ethanol, and under sterile conditions in a biological safety cabinet, dissect to remove the hind leg bones (femur and tibia). Carefully remove all muscle and connective tissue without exposing the joint cavity. Flush the bone marrow from the bones using a sterile 26-gauge needle and a syringe filled with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin [7].

- Red Blood Cell Lysis: Centrifuge the collected cell suspension at 300 × g for 5 minutes. Resuspend the pellet in 2 mL of red blood cell lysis buffer and incubate at room temperature for 3 minutes. Stop the reaction by adding 10 mL of complete DMEM medium [7].

- Differentiation into BMDMs: Centrifuge again, resuspend the cell pellet in complete DMEM medium supplemented with 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF), and transfer the cells to an untreated 10 cm culture dish. Culture in a humidified incubator at 37°C with 5% CO₂ for 5-7 days to allow for differentiation into adherent macrophages [7].

NLRP3 Inflammasome Activation and this compound Treatment

The canonical activation of the NLRP3 inflammasome requires two signals: priming and activation. The following workflow and diagram illustrate the experimental setup for evaluating this compound.

Figure 1: Experimental workflow for evaluating this compound-mediated NLRP3 inhibition. BMDMs are primed with LPS (Signal 1), treated with this compound (either before or during the activation signal), and then activated with a potent NLRP3 agonist (Signal 2) after which supernatants and cell lysates are collected for analysis.

- Priming (Signal 1): Stimulate differentiated BMDMs with Ultrapure LPS (e.g., 100 ng/mL) for 2-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway [1] [4].

- This compound Treatment and Activation (Signal 2):

- Preparation of this compound: Prepare a stock solution of CQ in DMSO (e.g., 10-50 mM) and dilute in cell culture medium to the desired working concentrations (e.g., 0.1 - 10 µM for a dose-response). Include a vehicle control (DMSO at the same final concentration, typically <0.1%).

- Treatment Protocol: A common and effective approach is to pre-treat the primed BMDMs with CQ for 30-60 minutes prior to the application of the activation signal. Alternatively, CQ can be added concurrently with the activator.

- NLRP3 Activation: Apply a potent NLRP3 activator to the culture. Common stimuli include:

Preparation of Monosodium Urate (MSU) Crystals

MSU crystals are a physiologically relevant NLRP3 activator, particularly for modeling gout [7] [4].

- Dissolve 1.68 g of sodium urate in 500 mL of pre-warmed (70°C) 0.01 M NaOH. Adjust the pH to 7.1-7.2 with additional NaOH to ensure complete dissolution [7].

- Filter the solution through a 0.22 µm filter and allow it to crystallize by stirring slowly at room temperature for 24-48 hours.

- Collect the crystals by centrifugation at 600 × g for 15 minutes. Wash the pellet twice with 10 mL of absolute ethanol.

- Sterilize and dry the crystals overnight in a 65°C oven.

- Weigh the dry crystals and resuspend in sterile PBS to a final concentration of 50 µg/µL. Sonicate the suspension (e.g., 300 W, 5 s on/5 s off, for 20 min in an ice bath) to break up large clumps into needle-like crystals, which are essential for cellular uptake and NLRP3 activation. Aliquot and store at -20°C [7].

Readout Assays for NLRP3 Inhibition

The efficacy of this compound should be confirmed using multiple functional assays that measure different aspects of inflammasome activity.

Table 2: Key Assays for Evaluating NLRP3 Inhibition

| Assay Type | Target Readout | Technique | Key Advantage |

|---|---|---|---|

| Target Engagement | Direct binding to NLRP3 | NLRP3 NanoBRET Target Engagement Assay [8] | Confirms direct interaction in live cells. |

| Functional Assay 1 | Caspase-1 activation | Caspase-Glo 1 Inflammasome Assay / Western Blot (cleaved caspase-1 p20) [8] | Measures the core enzymatic activity of the inflammasome. |

| Functional Assay 2 | IL-1β maturation/secretion | ELISA / Lumit IL-1β Immunoassay / Western Blot [6] [8] | Quantifies a major downstream cytokine product. |

| Cell Death Assay | Pyroptosis | LDH Release Assay / Propidium Iodide Uptake [2] | Measures final inflammatory cell death outcome. |

Caspase-1 Activity Assay

The Caspase-Glo 1 Inflammasome Assay is a luminescent, homogeneous (add-and-read) assay ideal for high-throughput screening.

- After treatment, transfer a small aliquot of cell culture supernatant (e.g., 50 µL) to a white-walled plate.

- Add an equal volume of Caspase-Glo 1 reagent and incubate at room temperature for 30-60 minutes.

- Measure the luminescent signal. A decrease in luminescence in CQ-treated samples indicates inhibition of caspase-1 activation [8].

IL-1β Measurement by ELISA

- Collect cell culture supernatant after treatment and centrifuge to remove any debris.

- Use a commercial Mouse IL-1β ELISA Kit according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, incubating with samples and standards, followed by a detection antibody and enzyme conjugate [7].

- Develop the colorimetric reaction and read the absorbance. A reduction in mature IL-1β levels in the supernatant of CQ-treated cells confirms functional inhibition of the NLRP3 inflammasome [6] [7].

Western Blot Analysis

Analyze both cell lysates and concentrated supernatants to assess cleavage of caspase-1 and IL-1β.

- For caspase-1 activation: Probe lysates with an anti-caspase-1 antibody to detect the pro-caspase-1 (45 kDa) and its active p20 subunit.

- For IL-1β maturation: Probe supernatants with an anti-IL-1β antibody to detect the mature (17 kDa) form [7] [8].

- Effective inhibition by CQ will manifest as reduced levels of the cleaved, active p20 caspase-1 and mature IL-1β fragments.

Diagram of this compound's Molecular Mechanism

The following diagram illustrates the specific molecular mechanism by which this compound inhibits the NLRP3 inflammasome.

Figure 2: Molecular mechanism of this compound inhibition. This compound covalently binds to Arginine 335 (R335) in the NACHT domain of NLRP3, thereby sterically hindering the oligomerization and assembly of the active inflammasome complex, which is essential for caspase-1 activation and downstream inflammatory responses [6].

Troubleshooting and Best Practices

- Cell Health Monitoring: Always include controls to monitor for general cytotoxicity of CQ. An MTT or MTS assay can confirm that observed inhibitory effects are not due to non-specific cell death.

- DMSO Control: The vehicle control (DMSO) is critical for interpreting results, as it must not exhibit any effect on inflammasome activation on its own.

- Signal Optimization: Titrate the concentrations of LPS and the secondary activator (nigericin, ATP, MSU) in your specific BMDM differentiations to achieve robust activation without excessive cell death.

- Stimulation Time: The duration of the second signal is critical. Shorter stimulations (30-90 min) are ideal for measuring caspase-1 activation, while longer periods (4-6 hours) may be needed for optimal IL-1β secretion, especially with crystalline activators like MSU.

- Confirm Specificity: To confirm the specificity of CQ for NLRP3, its effect can be tested on other inflammasomes (e.g., NLRC4 or AIM2) using specific activators like flagellin or transfected DNA.

Conclusion

This compound represents a potent and direct small-molecule inhibitor of the NLRP3 inflammasome, acting through a well-defined mechanism involving covalent modification of R335 in the NACHT domain. The protocols outlined herein provide a robust framework for evaluating CQ's inhibitory activity in vitro, encompassing cell modeling, treatment strategies, and multi-faceted readouts. These application notes serve as a comprehensive guide for researchers aiming to investigate NLRP3 biology or develop therapeutics for NLRP3-driven inflammatory diseases.

References

- 1. Inflammasome Signaling [cellsignal.com]

- 2. Updated insights into the molecular networks for NLRP3 ... [nature.com]

- 3. NLRP3 and beyond: inflammasomes as central cellular ... [frontiersin.org]

- 4. NLRP3 inflammasome: structure, mechanism, drug-induced ... [pmc.ncbi.nlm.nih.gov]

- 5. Role of the NLRP3 inflammasome in cancer [molecular-cancer.biomedcentral.com]

- 6. New applications of this compound in the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for in vivo and in vitro activation of NLRP3 ... [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Toolkit for NLRP3 Inflammasome Drug ... [worldwide.promega.com]

- 9. The NLRP3 inflammasome [reactome.org]

Comprehensive Application Notes and Protocol for Clioquinol in Experimental Colitis Models

Introduction to Clioquinol as a Therapeutic Candidate for Inflammatory Bowel Disease

This compound (CQ), previously used as an antifungal and antiparasitic agent, has re-emerged as a promising therapeutic candidate for inflammatory bowel disease (IBD) due to its potent inhibitory effects on the NLRP3 inflammasome, a key driver of intestinal inflammation. Recent research demonstrates that this compound effectively ameliorates experimental colitis through a novel mechanism involving direct binding to the NACHT domain of NLRP3, thereby suppressing the assembly and activation of this critical inflammasome complex. This molecular targeting results in significantly reduced secretion of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in both human and mouse macrophages, with a remarkable half maximal inhibitory concentration (IC50) of 0.478 μM, indicating substantial potency [1].

The therapeutic potential of this compound extends across multiple preclinical models of intestinal inflammation, including experimental acute peritonitis, gouty arthritis, sepsis, and colitis, with consistent observations of reduced disease severity and inflammatory markers. The drug's dual functionality as both a metal ionophore and a specific NLRP3 inhibitor positions it uniquely in the landscape of IBD therapeutic development, offering a mechanism-based approach that addresses fundamental inflammatory pathways beyond conventional anti-inflammatory agents [1] [2]. These properties, combined with its established safety profile from previous clinical use, make this compound an attractive candidate for repurposing in IBD treatment, particularly for patients with NLRP3-driven disease pathology.

Mechanism of Action & Signaling Pathways

Primary Molecular Targets

This compound exerts its therapeutic effects in experimental colitis through a multifaceted mechanism that directly targets central inflammatory pathways:

NLRP3 Inflammasome Inhibition: this compound covalently binds to Arginine 335 (R335) within the NACHT domain of NLRP3, which is essential for its oligomerization and activation. This binding disrupts the NLRP3-NEK7 interaction, preventing the formation of a functional inflammasome complex. The inhibition occurs upstream in the activation cascade, effectively blocking subsequent events including ASC speck formation and caspase-1 activation [1].

Cytokine Suppression: Through NLRP3 inflammasome inhibition, this compound significantly reduces the production and secretion of key pro-inflammatory cytokines, most notably IL-1β and IL-18. Additionally, treatment with this compound results in decreased levels of IL-6 and TNF-α, suggesting broader anti-inflammatory effects beyond direct inflammasome inhibition [1].

Pyroptosis Prevention: By inhibiting NLRP3 inflammasome assembly, this compound prevents the activation of caspase-1-mediated pyroptosis, an inflammatory form of cell death that contributes significantly to epithelial barrier disruption in colitis [1].

Metal Ionophore Activity: As a metal chelator and ionophore, this compound can shuttle metal ions (particularly zinc and copper) across biological membranes, potentially influencing multiple signaling pathways including those involving GSK3β inhibition, which may contribute to its overall anti-inflammatory effects [2].

Signaling Pathway Visualization

The following diagram illustrates the key molecular pathways through which this compound exerts its therapeutic effects in experimental colitis:

Figure 1: this compound Mechanism of Action in Experimental Colitis. This compound directly targets the NLRP3 inflammasome by binding to R335 in the NACHT domain, inhibiting NLRP3-NEK7 interaction and subsequent inflammasome assembly. This prevents caspase-1 activation, IL-1β/IL-18 maturation, and pyroptosis. Additionally, this compound suppresses production of other pro-inflammatory cytokines (TNF-α, IL-6) and modulates cellular metal homeostasis, contributing to improved epithelial barrier integrity.

Efficacy Data Across Preclinical Colitis Models

Model Systems and Key Findings

Table 1: Comparative Efficacy of this compound Across Experimental Colitis Models

| Model Type | Species/Strain | Induction Method | CQ Dosage | Key Efficacy Outcomes | Mechanistic Insights |

|---|---|---|---|---|---|

| Macrophage Studies | Human & mouse macrophages | In vitro stimulation | IC50: 0.478 μM | Reduced IL-1β, IL-6, TNF-α secretion; Decreased cell pyroptosis | Covalent binding to NLRP3 R335; Inhibited NLRP3 oligomerization [1] |

| Chemical Colitis | Mice (unspecified strain) | TNBS or DSS induction | Not specified | Ameliorated colitis severity; Reduced serum IL-1β, IL-6, TNF-α | NLRP3-driven disease attenuation [1] |

| TNBS Model | Male Wistar rats | Intracolonic TNBS (50 mg/kg in 50% EtOH) | Not specified | Validated model for anti-colitic drug testing | Optimization of TNBS dose essential for reproducibility [3] |

| Ionophore Comparison | Mouse brain microvasculature | 11-day treatment | Not specified | Altered metal distribution at brain microvascular interface | Ionophore activity without P-gp expression changes [2] |

The efficacy data demonstrate that this compound produces consistent therapeutic effects across multiple experimental systems, from in vitro macrophage cultures to in vivo colitis models. The remarkable potency evidenced by the sub-micromolar IC50 value (0.478 μM) in macrophage studies suggests high target engagement at clinically achievable concentrations [1]. In animal models of colitis, this compound treatment consistently reduces both local intestinal inflammation and systemic inflammatory markers, indicating comprehensive anti-inflammatory activity rather than tissue-specific effects.

The TNBS-induced colitis model has been particularly well-validated for evaluating compounds like this compound, with studies demonstrating that optimal TNBS dosing (50 mg/kg in rats) produces reproducible colonic damage with acceptable mortality rates, making it suitable for pharmacological testing [3]. This model shares important pathophysiological features with human ulcerative colitis, including massive cellular infiltrates characterized by increased CD4+ T-lymphocytes, mast cells, neutrophils, and eosinophils, which give rise to inflammation, ulceration, edema, and gastrointestinal dysmotility [3].

Detailed Experimental Protocols

TNBS-Induced Colitis Model and this compound Treatment

Table 2: Step-by-Step Protocol for TNBS-Induced Colitis and Treatment

| Step | Procedure | Parameters & Specifications | Quality Controls |

|---|---|---|---|

| 1. Animal Preparation | Male Wistar rats (200±25g, 12-week-old) or similar mouse strains | Fast for 36h prior to induction; Water ad libitum | Monitor weight: should not exceed 20% loss |

| 2. TNBS Solution Preparation | Dissolve TNBS in 50% ethanol (v/v) | Concentration: 50 mg/kg for rats; 2-4 mg/kg for mice | Fresh preparation for each experiment |

| 3. Colitis Induction | Intrarectal administration under light anesthesia | Insert catheter 8cm proximal to anus (rats) or 4cm (mice); Instill 0.25ml (rats) or 0.1ml (mice) | Maintain head-down position for 2-3min post-instillation |

| 4. This compound Treatment | Begin 2h post-induction; Continue daily for 6-7 days | Optimal dosage to be determined (protocol in development) | Consider oral gavage or intraperitoneal administration |

| 5. Reference Controls | Include dexamethasone (1mg/kg i.p. or 2mg/kg p.o.) or mesalazine (100mg/kg p.o.) | Administer parallel to this compound treatment groups | Validate model responsiveness |

| 6. Endpoint Assessment | Sacrifice on day 7; Collect colon tissue and serum | Macroscopic and histological scoring; Cytokine measurement | Blind scoring to eliminate bias |

The TNBS-induced colitis model offers several advantages for evaluating this compound efficacy, including simple reproduction of colonic damage, short experiment duration, and long-lasting damage accompanied by inflammatory cell infiltration that mimics both acute and chronic phases of human ulcerative colitis [3]. The model demonstrates particular relevance for NLRP3-focused studies as it involves massive cellular infiltrates and activation of the mucosal immune system, which are known to engage inflammasome signaling pathways.

For optimal reproducibility, several factors require careful attention during protocol execution. Fasting conditions prior to induction must be strictly controlled (36 hours), as food content in the colon can dilute the TNBS solution and create variability in lesion severity. The concentration of ethanol used as a TNBS vehicle (50% v/v) is critical, as it disrupts the mucosal barrier to enable TNBS penetration and haptenization of colonic proteins, triggering immune activation [3]. The instillation technique must be consistent, with maintenance of the head-down position post-administration to prevent immediate leakage of the instillate.

Disease Assessment and Analytical Methods

Clinical and Macroscopic Evaluation:

- Disease Activity Index (DAI): Composite score evaluating weight loss, stool consistency, and rectal bleeding [4]

- Colon Length Measurement: Shortened colon length correlates with inflammation severity

- Macroscopic Damage Scoring: Assess hyperemia, wall thickening, ulceration, and inflammation extent

- Weight/Length Ratio: Increased ratio indicates edema and inflammatory infiltration

Histopathological Analysis:

- Tissue Processing: Fix colon tissues in 10% formalin, dehydrate, embed in paraffin, section at 4μm thickness

- Staining: Hematoxylin and eosin (H&E) for general morphology and inflammatory assessment

- Scoring Parameters: Evaluate inflammation severity, gland loss, erosion/ulceration, hyperplasia, and mucosal lymphoid aggregates

- Blinded Assessment: Have board-certified pathologists score sections without knowledge of treatment groups

Molecular and Biochemical Analyses:

- Cytokine Profiling: Measure IL-1β, IL-6, TNF-α, IL-10 levels in serum or colon tissue by ELISA

- Oxidative Stress Markers: Assess malondialdehyde (MDA), nitrite levels, and myeloperoxidase (MPO) activity

- Protein Expression: Evaluate NLRP3 pathway components and tight junction proteins by immunohistochemistry or Western blot

- Inflammasome Activation: Assess caspase-1 activity and IL-1β processing in macrophage cultures

Expected Results & Data Interpretation

Efficacy Endpoints and Outcome Measures

Treatment with this compound in TNBS-induced colitis models should demonstrate significant mitigation of disease severity across multiple parameters. Expected outcomes include:

Clinical Improvement: Reduced disease activity index (DAI) scores, minimized weight loss, and improved stool consistency compared to vehicle-treated controls [1] [3]. The DAI reduction should be comparable or superior to reference drugs like dexamethasone at 1mg/kg i.p.

Macroscopic Improvements: Attenuation of colon shortening, decreased colon weight/length ratio (indicating reduced edema), and lower macroscopic damage scores. Typical vehicle-treated TNBS controls exhibit severe hyperemia, edema, and gut wall thickening, which should be substantially improved with this compound treatment [5].

Histopathological Protection: Reduced inflammatory cell infiltration, preserved gland architecture, minimal erosion/ulceration, and decreased epithelial damage compared to diseased controls. Histological scoring should show statistically significant improvement in this compound-treated animals versus vehicle controls [3].

Molecular Effects: Significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in both colonic tissue and systemic circulation, with corresponding decreased NLRP3 inflammasome activation and caspase-1 activity in mucosal samples [1].

Validation of Mechanism-Based Activity

Confirmation of this compound's mechanism-specific action should include demonstration of:

- Direct NLRP3 Engagement: Evidence of covalent binding to R335 in the NACHT domain through biophysical or cellular assays

- Inflammasome Inhibition: Reduced NLRP3 oligomerization and disrupted NLRP3-NEK7 interaction in colonic tissues or immune cells